molecular formula C11H13NO3 B11894460 8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B11894460
M. Wt: 207.23 g/mol
InChI Key: OUXJNEDFSALDFX-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a methoxy group at the 8th position and a carboxylic acid group at the 3rd position on the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 8-methoxyquinoline, the compound can be synthesized through a series of reactions involving reduction, alkylation, and carboxylation .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation, selective bromination, and efficient purification processes to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, leading to different chemical properties and applications.

    1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with diverse biological activities.

    8-Methoxyquinoline: An oxidized form with distinct reactivity and uses.

Uniqueness

8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer specific chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-9-4-2-3-7-5-8(11(13)14)6-12-10(7)9/h2-4,8,12H,5-6H2,1H3,(H,13,14)

InChI Key

OUXJNEDFSALDFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NCC(C2)C(=O)O

Origin of Product

United States

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